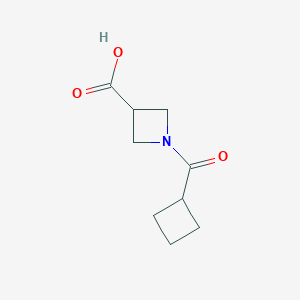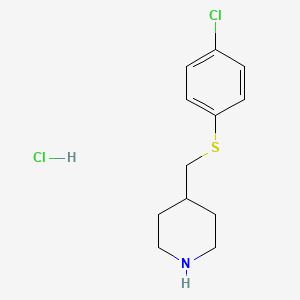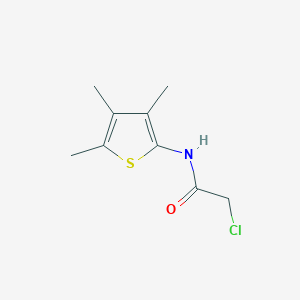
2-chloro-N-(trimethylthiophen-2-yl)acetamide
Übersicht
Beschreibung
2-chloro-N-(trimethylthiophen-2-yl)acetamide is a chemical compound with the CAS Number: 1354961-12-8 . It has a molecular weight of 217.72 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(3,4,5-trimethyl-2-thienyl)acetamide . The InChI code is 1S/C9H12ClNOS/c1-5-6(2)9(13-7(5)3)11-8(12)4-10/h4H2,1-3H3,(H,11,12) .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
Studies on compounds similar to 2-chloro-N-(trimethylthiophen-2-yl)acetamide often focus on their crystallography to understand the molecular and electronic structure. For example, the investigation of crystal structures helps in understanding the intermolecular interactions and the conformation of different substituents in acetamides, which are crucial for their reactivity and properties (Saravanan et al., 2016; Helliwell et al., 2011).
Photovoltaic Efficiency and Non-linear Optical (NLO) Activity
Some acetamide analogs have been explored for their potential in dye-sensitized solar cells (DSSCs) and their light harvesting efficiency. These compounds exhibit significant photochemical and thermochemical properties that could be leveraged in photovoltaic applications. Additionally, their NLO activity has been analyzed, suggesting potential applications in optical devices (Mary et al., 2020).
Antibacterial Activity
The synthesis and quantitative structure-activity relationship (QSAR) studies of certain acetamide derivatives have demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. These studies highlight the importance of structural modifications to enhance biological activity, suggesting a potential for developing new antibacterial agents (Desai et al., 2008).
Conformational Analysis and Polarity
Conformational and polarity studies of acetamide derivatives provide insights into their chemical behavior and interaction with other molecules. Such analyses are fundamental in understanding the physical properties and reactivity of these compounds (Ishmaeva et al., 2015).
DNA Binding and Gene Delivery
Research on cationic polythiophenes, related to the structural motif of the compound , has shown promising DNA-binding properties, forming polyplexes. This suggests potential applications in gene delivery and theranostics, underlining the versatility of acetamide derivatives in biotechnological applications (Carreon et al., 2014).
Safety And Hazards
The compound has several hazard statements including H302, H315, H318, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-chloro-N-(3,4,5-trimethylthiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c1-5-6(2)9(13-7(5)3)11-8(12)4-10/h4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWGRUBYFQEQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(trimethylthiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



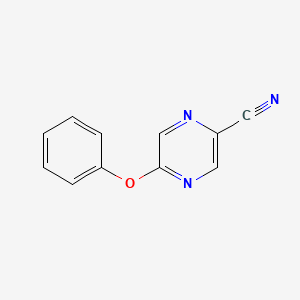
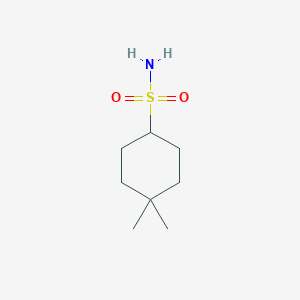
![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)
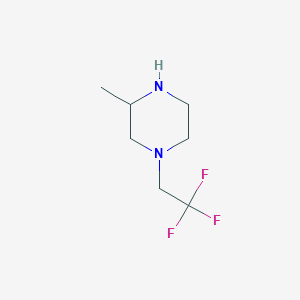
![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)

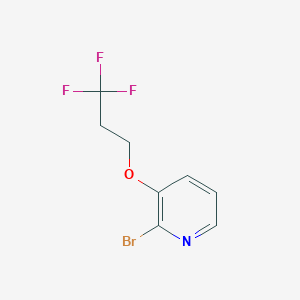
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
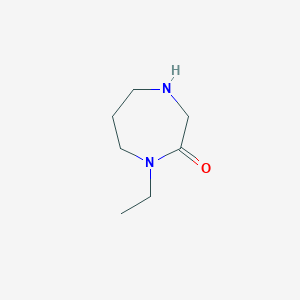

![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)
